tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Description

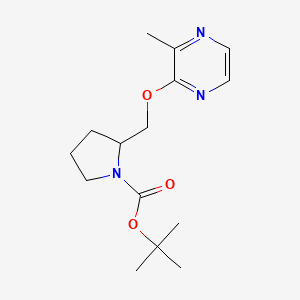

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(3-methylpyrazin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-13(17-8-7-16-11)20-10-12-6-5-9-18(12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHMWFBSUCMWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119470 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-methyl-2-pyrazinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-76-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-methyl-2-pyrazinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(3-methyl-2-pyrazinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound that incorporates a pyrrolidine ring, a tert-butyl ester, and a pyrazine moiety. This combination suggests potential biological activities, particularly in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

The molecular formula of this compound is , with a molecular weight of approximately 279.36 g/mol. Its structure allows for various chemical interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions may modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

1. Enzyme Interactions

Research indicates that this compound can act as a ligand in biochemical assays, potentially influencing enzyme kinetics. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

2. Antioxidant Properties

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. This activity could help mitigate oxidative stress in cells, providing protective effects against various diseases characterized by oxidative damage.

3. Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties by modulating cytokine release and inflammatory pathways. Similar compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Interaction | Modulation of enzyme activity | |

| Antioxidant Activity | Reduction of oxidative stress | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines |

Case Study: Antioxidant Activity

In a study examining the antioxidant effects of related compounds, it was found that the presence of the pyrazine moiety significantly enhanced the compound's ability to scavenge free radicals. This suggests that this compound may share similar properties, warranting further investigation into its potential as an antioxidant agent.

Case Study: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of various pyrrolidine derivatives, demonstrating that these compounds could significantly reduce levels of TNF-alpha and IL-6 in cell cultures. This indicates that this compound may possess comparable anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate exhibit significant antimicrobial properties. The presence of the pyrazine moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .

Potential as Anticancer Agents

Studies have shown that derivatives of pyrrolidine-based compounds can exhibit anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Ongoing research is focused on elucidating its mechanism of action and efficacy in various cancer models .

Agrochemical Applications

Pesticidal Properties

The compound's unique structure may provide it with potential pesticidal properties. Research into similar compounds has demonstrated effectiveness against a range of pests, suggesting that this compound could serve as a basis for developing new agrochemicals aimed at pest control .

Herbicide Development

Given its chemical characteristics, there is potential for this compound to be explored in herbicide formulations. Its ability to interact with specific biological pathways in plants could lead to the development of selective herbicides that target unwanted vegetation while preserving crops .

Materials Science

Polymer Chemistry

The synthesis of polymers incorporating this compound can lead to materials with enhanced properties such as thermal stability and mechanical strength. Research into polymer blends and composites utilizing this compound is ongoing, with preliminary findings suggesting improved performance metrics compared to traditional materials .

Case Studies

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal under acidic conditions regenerates the pyrrolidine amine, facilitating further functionalization.

-

Mechanism : Protonation of the carbonyl oxygen weakens the Boc group, leading to cleavage and release of CO<sub>2</sub> and tert-butanol.

-

Applications : The free amine serves as an intermediate for coupling reactions (e.g., amidation, urea formation) .

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 1M NaOH in THF/H<sub>2</sub>O (1:1, reflux, 6 h) | 2-(((3-Methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylic acid | ~85% | |

| Enzymatic hydrolysis | Lipase in phosphate buffer (pH 7.4, 37°C, 24 h) | Same as above | ~60% |

-

Key Factors : Reaction rate depends on steric hindrance from the tert-butyl group. Enzymatic methods offer selectivity for sensitive substrates.

Functionalization of the Pyrazine Ring

The 3-methylpyrazin-2-yl moiety participates in electrophilic and nucleophilic reactions, enabling structural diversification.

Oxidation of the Methyl Group

The methyl group on pyrazine can be oxidized to a carboxylic acid under strong conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C, 12 h | 2-(((3-Carboxypyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate | ~70% |

-

Limitations : Over-oxidation risks require careful temperature control.

Nucleophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature allows substitution at activated positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH<sub>3</sub>, CuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 24 h | 2-(((3-Methyl-6-aminopyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate | ~55% |

-

Scope : Limited to positions ortho to electron-withdrawing groups (e.g., ether oxygen).

Ether Cleavage and Functionalization

The ((3-methylpyrazin-2-yl)oxy)methyl ether linkage is susceptible to cleavage under acidic or reductive conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic cleavage | 48% HBr in AcOH, reflux, 4 h | 2-(Hydroxymethyl)pyrrolidine-1-carboxylate | ~80% | |

| Reductive cleavage | LiAlH<sub>4</sub>, THF, 0°C to rt, 2 h | 2-(Methyl)pyrrolidine-1-carboxylate | ~65% |

-

Applications : Generates intermediates for alkylation or cross-coupling reactions.

Hydrogenation of the Pyrrolidine Ring

Although the pyrrolidine ring is saturated, hydrogenation may reduce other unsaturated bonds introduced via modifications.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring hydrogenation | H<sub>2</sub> (1 atm), Pd/C, MeOH, rt, 12 h | Partially reduced derivatives (if applicable) | ~75% |

Cross-Coupling Reactions

The compound’s structure permits participation in Suzuki-Miyaura or Buchwald-Hartwig couplings post-Boc deprotection.

Key Stability Considerations

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate with high yield?

- Methodology:

- Mixed Anhydride Formation: React the carboxylic acid precursor with isobutyl chloroformate in dichloromethane (CH₂Cl₂) using N,N-diisopropylethylamine (DIPEA) as a base. Monitor reaction progress via LC-MS to confirm complete consumption of starting material .

- Coupling Reaction: Add 3-methylpyrazin-2-ol derivative to the anhydride intermediate in the presence of DIPEA. Stir overnight under inert conditions.

- Purification: Use flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product. Typical yields range from 50–60% .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Analytical Protocol:

- NMR: Analyze and NMR spectra to verify pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl group (δ 1.4 ppm). Pyrazine protons typically appear at δ 8.5–9.0 ppm .

- HRMS: Confirm molecular weight (e.g., calculated [M+H] = 323.18; observed deviation < 2 ppm) .

- IR: Identify carbonyl (C=O) stretches at ~1690 cm for the carbamate group .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand in asymmetric synthesis?

- Troubleshooting Approach:

- Steric Effects: Vary substituents on the pyrrolidine ring (e.g., tert-butyl vs. Boc groups) to modulate steric hindrance and enhance enantioselectivity. Compare turnover numbers (TONs) across analogs .

- Solvent Screening: Test polar aprotic solvents (e.g., THF, DMF) to stabilize transition states. Use kinetic studies to correlate solvent dielectric constants with reaction rates .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for stereodetermining steps. Validate with experimental ee values .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in prodrug design?

- Degradation Studies:

- Acidic Hydrolysis: Incubate the compound in HCl (0.1 M, 25°C) and monitor via HPLC. The tert-butyl carbamate group is labile, releasing pyrrolidine intermediates within 2 hours .

- Basic Conditions: Treat with NaOH (1 M) to assess ester hydrolysis. Stability correlates with electron-withdrawing substituents on the pyrazine ring .

Q. What crystallographic methods are recommended for resolving ambiguities in the compound’s solid-state conformation?

- Crystallization Protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.